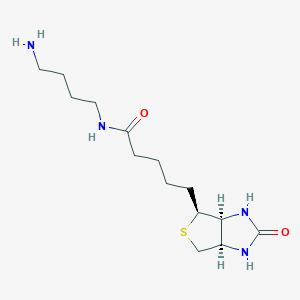

N-(4-Aminobutyl)biotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-aminobutyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10-,11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLVNHVKSXNHES-GVXVVHGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701129313 | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151294-96-1 | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151294-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS,4S,6aR)-N-(4-Aminobutyl)hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701129313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of N-(4-Aminobutyl)biotinamide

Introduction: N-(4-Aminobutyl)biotinamide is a key bioconjugation reagent that incorporates a biotin moiety, essential for avidin or streptavidin-based detection and purification systems, with a four-carbon spacer arm terminating in a primary amine. This terminal amine provides a versatile reactive handle for subsequent conjugation to proteins, nucleic acids, or other molecules of interest. This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of this compound, designed for researchers and professionals in drug development and chemical biology.

Section 1: The Principle of Synthesis: Controlled Amine-Reactive Biotinylation

The synthesis of this compound hinges on the acylation of a primary amine with an activated form of biotin. The core challenge lies in achieving selective mono-biotinylation of a symmetric diamine, 1,4-diaminobutane (putrescine), while minimizing the formation of the di-substituted byproduct.

The Rationale for Biotin Activation: The carboxylic acid of biotin is not sufficiently electrophilic to react directly with amines to form a stable amide bond under mild conditions.[1] Therefore, it must first be converted into a more reactive species. The most common and effective method is to create an N-hydroxysuccinimide (NHS) ester of biotin (NHS-Biotin).[2][3] The NHS ester is an excellent leaving group, making the biotinyl carbonyl carbon highly susceptible to nucleophilic attack by a primary amine.[1][4]

Controlling the Reaction Stoichiometry: When reacting NHS-Biotin with 1,4-diaminobutane, two products are possible: the desired mono-substituted this compound and the di-substituted N,N'-bis(biotinamido)butane. To favor the formation of the mono-substituted product, the reaction is conducted using a significant molar excess of 1,4-diaminobutane. According to Le Châtelier's principle, this drives the reaction towards the product where only one molecule of the limiting reagent (NHS-Biotin) has reacted. The excess diamine can then be effectively removed during the purification step.

Section 2: Synthesis Protocol for this compound

This protocol details a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Workflow: Synthesis

Sources

N-(4-Aminobutyl)biotinamide: A Comprehensive Technical Guide for Advanced Bioconjugation and Analysis

Introduction: The Strategic Role of N-(4-Aminobutyl)biotinamide in Modern Research

In the landscape of contemporary life sciences and drug development, the precise interrogation of molecular interactions is paramount. Biotinylation, the covalent attachment of biotin to a molecule of interest, has long been a cornerstone technique for achieving this. The unparalleled affinity of biotin for streptavidin and avidin provides an exceptionally robust and versatile tool for the detection, purification, and immobilization of biomolecules.[1] Among the diverse array of biotinylating agents, this compound (CAS 151294-96-1) has emerged as a reagent of significant utility. Its defining feature, a primary amine terminus, distinguishes it from more common amine-reactive biotinylation reagents and imparts unique functionalities that are increasingly leveraged in sophisticated applications such as the synthesis of antibody-drug conjugates (ADCs) and the construction of complex molecular assemblies.[2]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek not only to apply this compound in their workflows but also to understand the fundamental principles that govern its reactivity and utility. We will delve into the chemical properties of this reagent, provide detailed, field-proven protocols for its application, and explore its role in cutting-edge research, all while grounding our discussion in the principles of scientific integrity and experimental causality.

Core Principles: Understanding the Chemistry and Functionality of this compound

This compound is a biotin derivative that possesses a terminal primary amine group at the end of a four-carbon spacer arm. This primary amine is the key to its versatility, allowing it to be conjugated to other molecules using a variety of amine-reactive chemistries.

Chemical Properties and Structure

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 151294-96-1 | [3][4][5] |

| Molecular Formula | C14H26N4O2S | [3][5][6] |

| Molecular Weight | 314.45 g/mol | [3][5][6] |

| Synonyms | Biotin-C4-amide-C5-NH2, N-(4-Aminobutyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | [4][5] |

| Storage Temperature | -20°C | [4][5] |

| Physical Form | Solid | [4] |

The Significance of the Aminobutyl Spacer

The four-carbon (aminobutyl) spacer arm plays a crucial role in the functionality of this compound. This spacer physically separates the biotin moiety from the conjugated biomolecule, which is critical for minimizing steric hindrance and ensuring efficient binding of the biotin to streptavidin or avidin.[7] The length and flexibility of the spacer can significantly impact the accessibility of the biotin, thereby influencing the sensitivity and efficiency of detection or capture in various assays.[7]

Experimental Workflows: From Theory to Practice

The true value of a reagent lies in its practical application. This section provides detailed, step-by-step protocols for the use of this compound in common laboratory procedures. These protocols are designed to be self-validating, with explanations for key steps to empower the researcher to adapt and troubleshoot as needed.

General Workflow for Bioconjugation

The primary application of this compound is as a building block for creating more complex biotinylated molecules. This typically involves the reaction of its terminal primary amine with an activated functional group on another molecule. A common strategy is the use of N-hydroxysuccinimide (NHS) esters.

Caption: General workflow for conjugating this compound to a molecule of interest.

Protocol 1: Biotinylation of a Protein via Amide Bond Formation

This protocol describes a general method for labeling a protein with this compound by first activating the protein's carboxyl groups.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., MES or PBS)

-

This compound

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. Proteins in buffers containing primary amines (e.g., Tris) must be buffer-exchanged into an amine-free buffer prior to the reaction.[8]

-

Activation of Protein Carboxyl Groups:

-

Add a 10-fold molar excess of NHS to the protein solution.

-

Add a 10-fold molar excess of EDC to the protein solution.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Immediately add a 20- to 50-fold molar excess of this compound to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

-

Incubate for 2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by dialysis against PBS or by using a desalting column.

Causality Behind Experimental Choices:

-

pH Control: The activation of carboxyl groups with EDC/NHS is most efficient at a slightly acidic pH (around 6.0). The subsequent reaction of the NHS-ester with the primary amine of this compound is favored at a neutral to slightly alkaline pH (7.2-8.5) where the amine is deprotonated and thus more nucleophilic.[9]

-

Molar Ratios: The excess of reagents (NHS, EDC, and this compound) drives the reaction towards completion. The optimal molar ratio may need to be determined empirically for each protein to achieve the desired degree of biotinylation without causing protein precipitation or loss of activity.[10][11][12]

Protocol 2: Purification of Biotinylated Proteins using Streptavidin Affinity Chromatography

This protocol outlines the capture and elution of a biotinylated protein using streptavidin-agarose resin.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose resin

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or competitive elution with 2-5 mM free biotin)

Procedure:

-

Resin Equilibration:

-

Gently resuspend the streptavidin-agarose resin.

-

Transfer the required amount of slurry to a column.

-

Wash the resin with 5-10 column volumes of Binding/Wash Buffer.

-

-

Sample Loading:

-

Apply the biotinylated protein sample to the column. For optimal binding, use a slow flow rate.[13]

-

-

Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution:

-

Denaturing Elution: Elute the biotinylated protein with 5-10 column volumes of 8 M Guanidine-HCl, pH 1.5. This method is effective but will denature the protein.[13]

-

Competitive Elution: For applications requiring the native protein, competitive elution with a buffer containing a high concentration of free biotin can be attempted, although the strong biotin-streptavidin interaction makes this challenging.

-

Caption: Workflow for streptavidin affinity chromatography.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of applications.

Antibody-Drug Conjugates (ADCs)

This compound can serve as a versatile linker component in the synthesis of ADCs.[2] Its terminal amine can be used to attach a cytotoxic drug, while the biotin moiety can be used for purification or as a secondary targeting agent. The linker's properties, such as its cleavability, can be engineered to control the release of the drug at the target site.[6][11]

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISAs, biotinylated detection antibodies are commonly used to amplify the signal. A protein or antibody can be labeled with this compound, and then detected with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). This biotin-streptavidin interaction provides a highly sensitive detection method.[14][15][16][]

Proximity Labeling

Proximity labeling techniques, such as BioID, utilize a promiscuous biotin ligase fused to a protein of interest to biotinylate nearby proteins.[8][15][16][18][19] While this compound is not directly used in the enzymatic reaction, it serves as a fundamental building block for synthesizing the biotinylating reagents used in these powerful methods for mapping protein-protein interactions in living cells.

Quantitative Analysis and Troubleshooting

Quantitative Analysis of Biotinylation:

To ensure reproducibility and optimal performance, it is often necessary to determine the degree of biotinylation.

| Method | Principle | Advantages | Disadvantages |

| HABA Assay | A colorimetric assay based on the displacement of 4'-hydroxyazobenzene-2-carboxylic acid (HABA) from avidin by biotin. The change in absorbance at 500 nm is proportional to the amount of biotin. | Simple, rapid, and requires a standard spectrophotometer. | Can be less accurate for proteins that absorb light near 500 nm. |

| Mass Spectrometry | The mass of the biotinylated protein is measured, and the increase in mass corresponds to the number of biotin molecules incorporated. | Highly accurate and can identify the specific sites of biotinylation.[3][13][20] | Requires specialized equipment and expertise. |

Troubleshooting Common Issues in Biotinylation:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Biotinylation Efficiency | - Inactive biotinylating reagent.- Presence of primary amines in the buffer (e.g., Tris).- Suboptimal pH.- Insufficient molar ratio of biotin reagent to protein. | - Use fresh, high-quality reagents.- Perform buffer exchange into an amine-free buffer.- Optimize the reaction pH.- Increase the molar excess of the biotinylating reagent.[10][11][12] |

| Protein Precipitation | - High degree of biotinylation leading to changes in protein solubility.- Use of organic solvents to dissolve the biotinylating reagent. | - Reduce the molar ratio of the biotinylating reagent.- Optimize the reaction time.- Use a water-soluble biotinylating reagent if possible. |

| Loss of Protein Activity | - Biotinylation of critical residues in the active site or binding interface. | - Use a lower molar ratio of the biotinylating reagent.- Consider site-specific biotinylation strategies. |

| High Background in Assays | - Incomplete removal of excess biotinylating reagent. | - Ensure thorough purification of the biotinylated protein by dialysis or size-exclusion chromatography.[21] |

Conclusion: A Versatile Tool for Molecular Innovation

This compound stands as a testament to the power of chemical biology to provide researchers with the tools to unravel complex biological processes. Its unique structure, featuring a terminal primary amine, opens up a world of possibilities for bioconjugation, enabling the creation of sophisticated molecular probes, targeted therapeutics, and sensitive diagnostic reagents. By understanding the core principles of its reactivity and applying robust, well-validated protocols, researchers can harness the full potential of this versatile molecule to drive their discoveries forward.

References

-

High-throughput Biotinylation of Proteins. PMC. [Link]

-

Biotinylation of Proteins for Immobilization Onto Streptavidin Biosensors. Sartorius. [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. ACS Publications. [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. PMC. [Link]

-

Biotin-C4-amide-C5-NH2|151294-96-1|MSDS. DC Chemicals. [Link]

-

Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. ResearchGate. [Link]

-

Optimizing the labeling of proteins. Molecular Devices. [Link]

-

Direct Detection of Biotinylated Proteins by Mass Spectrometry. Semantic Scholar. [Link]

-

Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. PubMed. [Link]

-

Kinetic parameters of biotin binding in streptavidin muteins. ResearchGate. [Link]

-

Protein biotinylation. Weizmann Institute of Science. [Link]

-

The Advantages of Biotinylation Tagging in Protein Purification. G-Biosciences. [Link]

-

I am having problems with biotinylation consistency, does anyone have any suggestions/advice? ResearchGate. [Link]

-

Peptide biotinylation with amine-reactive esters: differential side chain reactivity. PubMed. [Link]

-

Proximity labeling. Wikipedia. [Link]

-

Biotin Proximity Labeling for Protein–Protein Interaction Discovery: The BioID Method. ResearchGate. [Link]

-

How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

-

Biotin Protein Labeling Kit. Jena Bioscience. [Link]

-

Proximity-dependent labeling methods for proteomic profiling in living cells: an update. NIH. [Link]

-

Towards improving proximity labeling by the biotin ligase BirA. PMC. [Link]

-

The Secrets of Coupling with Biotin! G-Biosciences. [Link]

-

Building Blocks. Princeton BioMolecular Research. [Link]

-

A protected biotin containing deoxycytidine building block for solid phase synthesis of biotinylated oligonucleotides. PubMed. [Link]

-

A protected biotin containing deoxycytidine building block for solid phase synthesis of biotinylated oligonucleotides. NIH. [Link]

-

β-NAD as a building block in natural product biosynthesis. PubMed. [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 5. Detectability of biotin tags by LC-MS/MS | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. blog.addgene.org [blog.addgene.org]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 12. apexbt.com [apexbt.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Towards improving proximity labeling by the biotin ligase BirA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proximity labeling - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Solubility and Stability of N-(4-Aminobutyl)biotinamide in Aqueous Buffers: A Guide for Optimal Application

An In-Depth Technical Guide for Researchers

Abstract

N-(4-Aminobutyl)biotinamide is a pivotal reagent in modern life sciences, serving as a versatile linker for the biotinylation of molecules in a wide array of applications, from affinity chromatography to advanced cellular imaging. Its utility is fundamentally governed by its behavior in aqueous solutions. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. Moving beyond simple data recitation, we delve into the physicochemical principles governing its behavior, offer detailed, field-proven protocols for empirical determination of these parameters, and provide expert recommendations for its handling and storage to ensure experimental reproducibility and success.

Introduction: The Molecular Advantage of this compound

Biotinylation, the process of attaching biotin to a molecule of interest, leverages the extraordinarily strong and specific non-covalent interaction between biotin and streptavidin or avidin (K_d_ ≈ 10⁻¹⁵ M)[1]. While biotin itself is a powerful tool, its limited aqueous solubility and lack of a reactive handle for direct conjugation (other than its carboxylic acid) can pose challenges.

This compound, also known as Biotin-C4-Amine, elegantly overcomes these limitations. The molecule consists of the core biotin moiety linked via a stable amide bond to a four-carbon spacer arm, terminating in a primary amine (Figure 1).

-

Enhanced Solubility: The terminal primary amine, which is protonated and positively charged at neutral and acidic pH, significantly enhances the molecule's hydrophilicity and aqueous solubility compared to its parent, D-biotin.[2][3]

-

Reactive Handle: The primary amine serves as a versatile nucleophilic handle for conjugation to molecules containing electrophilic groups such as N-hydroxysuccinimide (NHS) esters, isothiocyanates, or for enzymatic modifications.[4][5]

Understanding the precise solubility and stability of this reagent in your chosen buffer system is not a trivial preliminary step; it is critical for accurate quantification, consistent conjugation efficiency, and the overall validity of your experimental outcome.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₆N₄O₂S | [6][7] |

| Molecular Weight | 314.45 g/mol | [6][7] |

| CAS Number | 151294-96-1 | [6][7] |

| Storage (Solid) | -20°C, desiccated | [7] |

Aqueous Solubility: Principles and Practical Determination

The solubility of this compound is primarily dictated by the pH of the aqueous buffer. The terminal primary amine (pKa ~10-10.5) is the key player.

-

At pH < 9: The amine group is predominantly protonated (-NH₃⁺), rendering the molecule a salt and significantly increasing its solubility in water and polar buffers.

-

At pH > 10: The amine group becomes deprotonated (-NH₂), reducing the molecule's overall charge and hydrophilicity, which can lead to decreased solubility.

While theoretical principles provide a strong framework, empirical determination is essential for defining the operational limits within your specific experimental context.

Experimental Protocol for Determining Aqueous Solubility

This protocol provides a robust method for determining the saturation solubility of this compound in a buffer of choice.

Rationale: The principle is to create a supersaturated stock solution, allow it to equilibrate, remove undissolved solid, and then accurately quantify the concentration of the dissolved material in the supernatant.

Materials:

-

This compound powder

-

Selected aqueous buffers (e.g., 1x PBS pH 7.4, 100 mM Tris pH 8.0, 100 mM MES pH 6.0)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Thermomixer or incubator shaker

-

Calibrated microcentrifuge

-

0.22 µm syringe filters

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound powder to a microcentrifuge tube. For example, start with 10 mg in 500 µL of your chosen buffer. This ensures you are well above the expected saturation point.

-

Equilibration: Vortex the tube vigorously for 1 minute. Place the tube in a thermomixer set to 25°C and shake at 1,000 RPM for 24 hours. This extended equilibration is critical to ensure the solution reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 14,000 x g for 15 minutes at 25°C to pellet all undissolved solid.

-

Clarification: Carefully collect the supernatant, being cautious not to disturb the pellet. For rigorous results, pass this supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. This step is crucial to prevent falsely elevated concentration readings.

-

Quantification:

-

Prepare a series of accurate dilutions of the clarified supernatant.

-

Determine the concentration using a validated analytical method. HPLC is the gold standard for specificity and accuracy. Alternatively, if a standard curve is available and there are no interfering substances, UV spectrophotometry can be used.

-

-

Data Recording: Express the final, calculated concentration of the undiluted, clarified supernatant as the saturation solubility in mg/mL or mM. Repeat for each buffer system.

Expected Solubility & Data Summary

While specific vendor data is limited, based on its structure, solubility is expected to be significantly higher than D-biotin (0.2 mg/mL). It is reasonable to expect solubilities well in excess of 10 mg/mL in common buffers like PBS at pH 7.4.

Table 1: Example Data Table for Solubility of this compound

| Buffer (Concentration, pH) | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Experimentally Determined Solubility (mM) |

|---|---|---|---|

| 1x PBS, pH 7.4 | 25 | Record Value | Record Value |

| 100 mM Tris, pH 8.0 | 25 | Record Value | Record Value |

| 100 mM MES, pH 6.0 | 25 | Record Value | Record Value |

| 50 mM Carbonate, pH 9.5 | 25 | Record Value | Record Value |

Visualization: Solubility Determination Workflow

Caption: Workflow for empirical determination of solubility.

Stability in Aqueous Buffers: Ensuring Reagent Integrity

The stability of this compound in solution is critical for its effective use. Degradation compromises the concentration of active reagent, leading to inconsistent results. The primary point of vulnerability in the molecule's structure is the amide bond linking the biotin moiety to the aminobutyl spacer.

Primary Degradation Pathway: Amide Bond Hydrolysis

Amide bonds are generally stable, but their hydrolysis can be catalyzed by both acidic and basic conditions, a process accelerated at elevated temperatures.[8][9]

-

Acid-Catalyzed Hydrolysis: At low pH, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: At high pH, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is generally more facile for amides than the acid-catalyzed route.

Therefore, solutions prepared at extreme pH values (e.g., < 4 or > 9) are expected to have a shorter shelf-life. For most applications around neutral pH (6.0-8.0), the rate of hydrolysis is very slow, ensuring good stability for typical experimental timescales.[10] Other factors like light and oxidative stress can also contribute to degradation over long-term storage.[11][12][13]

Experimental Protocol for Stability Assessment

This protocol outlines a time-course study to evaluate the stability of this compound under various storage conditions.

Rationale: The goal is to monitor the percentage of the intact parent compound remaining over time. A stability-indicating method, typically reverse-phase HPLC, is required to separate the parent compound from any potential degradation products (e.g., biotin and 1,4-diaminobutane).

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffers to be tested. Ensure the starting concentration is well below the saturation limit to avoid precipitation.

-

Aliquoting and Storage: Dispense aliquots of the solution into separate, sealed vials for each time point and storage condition. Example conditions:

-

4°C, protected from light

-

25°C (room temperature), protected from light

-

40°C (accelerated stability), protected from light

-

-

Time Points: Define the time points for analysis (e.g., T=0, 24h, 48h, 7 days, 14 days, 30 days).

-

Analysis (T=0): Immediately after preparation, analyze the T=0 sample using a validated HPLC method. The peak area of the intact molecule at T=0 is defined as 100%.

-

Analysis (Subsequent Time Points): At each subsequent time point, retrieve the appropriate vial, bring it to room temperature, and analyze by HPLC using the identical method.

-

Data Calculation: Calculate the percentage of intact this compound remaining at each time point relative to the T=0 sample.

-

% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

-

Data Presentation & Interpretation

The results should be tabulated and plotted to visualize the degradation kinetics. A common stability threshold is to consider the solution stable if ≥90% of the initial concentration remains.

Table 2: Example Data Table for Stability Study (% Remaining)

| Time Point | 1x PBS, pH 7.4 (4°C) | 1x PBS, pH 7.4 (25°C) | 100 mM Carbonate, pH 9.5 (25°C) |

|---|---|---|---|

| 0 h | 100% | 100% | 100% |

| 24 h | Record Value | Record Value | Record Value |

| 7 days | Record Value | Record Value | Record Value |

| 30 days | Record Value | Record Value | Record Value |

Visualization: Stability Testing Workflow

Caption: Workflow for assessing stability via time-course study.

Recommendations for Optimal Handling and Storage

Based on the physicochemical principles discussed, the following guidelines will ensure the maximum integrity and performance of your this compound reagents.

-

Solid Storage: Store the lyophilized powder at -20°C with a desiccant.[7] Under these conditions, the material is stable for at least one year.

-

Aqueous Stock Solutions:

-

For maximal stability, prepare stock solutions in buffers with a pH range of 6.0 to 7.5.

-

While solubility may be high, it is prudent to prepare concentrated stocks (e.g., 10-50 mM) in a suitable solvent like DMSO[14] or water, aliquot into single-use volumes, and store frozen at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.

-

Avoid long-term storage in alkaline buffers (pH > 8.5) at room temperature, as this will accelerate amide bond hydrolysis.

-

-

Working Solutions: Prepare fresh working dilutions from your frozen stock solution immediately before use. Do not store dilute aqueous solutions for extended periods, especially at room temperature.

By adhering to these principles and, where necessary, performing the validation protocols outlined, researchers can use this compound with confidence, leading to more reliable and reproducible results in their critical applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 171548, Biotin. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Is Biotin water-soluble or fat soluble? Retrieved from [Link]

-

LookChem. (n.d.). This compound 151294-96-1 wiki. Retrieved from [Link]

-

Li, W., & Tse, F. L. (2010). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Chromatography B, 878(32), 3251-3260. Retrieved from [Link]

-

National Pharmaceutical Regulatory Agency (NPRA). (n.d.). Guideline for Stability Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Request PDF: Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

-

PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

-

Peppas, N. A., & Langer, R. (1994). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Journal of Controlled Release, 29(3), 245-252. Retrieved from [Link]

-

Chi, E. Y., Krishnan, S., Randolph, T. W., & Carpenter, J. F. (2003). Factors affecting the physical stability (aggregation) of peptide therapeutics. Pharmaceutical Research, 20(9), 1325-1336. Retrieved from [Link]

-

Unacademy. (n.d.). Factors affecting the stability of complexes. Retrieved from [Link]

-

MilliporeSigma. (n.d.). This compound. Retrieved from [Link]

-

Jack Westin. (n.d.). Hydrolysis Of The Glycoside Linkage. Retrieved from [Link]

-

Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound-²úÆ·ÐÅÏ¢-ËÕÖÝÊ©ÑÇÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [shiyabiopharm.com]

- 7. Page loading... [wap.guidechem.com]

- 8. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jackwestin.com [jackwestin.com]

- 10. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. THE PCCA BLOG | Exploring the Oncology Potential of Mebendazole a [pccarx.com]

- 14. apexbt.com [apexbt.com]

An In-Depth Technical Guide to N-(4-Aminobutyl)biotinamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Aminobutyl)biotinamide is a versatile, amine-reactive biotinylation reagent that plays a pivotal role in a multitude of life science research and drug development applications. Its structure, featuring a biotin moiety linked to a primary amine via a four-carbon spacer arm, enables the stable conjugation of biotin to various molecules and surfaces. This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis and purification protocol, and in-depth methodologies for its application in affinity chromatography, immunohistochemistry, and targeted drug delivery. The causal relationships behind experimental choices are elucidated to provide a deeper understanding of the underlying scientific principles.

Core Properties of this compound

This compound is a key reagent for introducing a biotin label onto biomolecules or surfaces. The terminal primary amine allows for its covalent attachment to various functional groups, while the biotin component facilitates highly specific and strong non-covalent interaction with avidin or streptavidin.

Molecular Profile

A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₆N₄O₂S | [1][2][3] |

| Molecular Weight | 314.45 g/mol | [2][3][4] |

| CAS Number | 151294-96-1 | [1][2][3] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in aqueous buffers and polar organic solvents | |

| Storage | Store at -20°C in a desiccated environment | [1] |

Synthesis and Purification of this compound

The synthesis of this compound involves the reaction of an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, with a diamine, in this case, 1,4-diaminobutane. The NHS ester is a common choice for amine-reactive crosslinking due to its high reactivity and the formation of stable amide bonds.[5][6]

Rationale for Reagent Selection

-

Biotin-NHS Ester: The N-hydroxysuccinimide ester of biotin is a commercially available and highly efficient acylating agent for primary and secondary amines. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the amine.[6]

-

1,4-Diaminobutane: This diamine serves as the linker. A large excess of 1,4-diaminobutane is used to favor the mono-acylation product, this compound, over the di-acylated byproduct.

Detailed Synthesis Protocol

-

Dissolution of Reactants:

-

Dissolve Biotin-N-hydroxysuccinimide ester in a suitable anhydrous organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to a final concentration of approximately 10-20 mg/mL.[7]

-

In a separate reaction vessel, dissolve a 10- to 20-fold molar excess of 1,4-diaminobutane in the same anhydrous solvent.

-

-

Reaction:

-

Slowly add the Biotin-NHS ester solution to the 1,4-diaminobutane solution with continuous stirring at room temperature.

-

Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Quenching:

-

After the reaction is complete, the excess unreacted 1,4-diaminobutane can be removed by vacuum evaporation or by precipitation and filtration if the product is a solid.

-

-

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

The crude product is purified using a C18 reversed-phase HPLC column.[8]

-

A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is typically used as the mobile phase.

-

The elution of the product is monitored by UV absorbance at 214 nm.

-

Fractions containing the pure this compound are collected, pooled, and lyophilized to obtain the final product as a white solid.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Analytical RP-HPLC: To assess the purity of the final product.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide array of applications.

Affinity Chromatography: Immobilization and Protein Purification

Affinity chromatography is a powerful technique for isolating a specific molecule from a complex mixture based on a highly specific biological interaction.[8] this compound can be immobilized onto a solid support to create an affinity matrix for the purification of avidin, streptavidin, or their fusion proteins.

Caption: Workflow for affinity purification using this compound.

-

Resin Activation:

-

Immobilization of this compound:

-

Dissolve this compound in the coupling buffer and add it to the activated resin.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Blocking:

-

Block any remaining active sites on the resin by incubating with a blocking agent such as 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0, for 2 hours at room temperature.

-

-

Washing and Equilibration:

-

Wash the resin extensively with alternating high pH (e.g., 0.1 M Tris-HCl, pH 8.5) and low pH (e.g., 0.1 M acetate buffer, pH 4.5) buffers to remove non-covalently bound molecules.

-

Finally, equilibrate the resin with a binding buffer (e.g., PBS, pH 7.4).

-

-

Affinity Purification of Streptavidin:

-

Load the protein sample containing streptavidin onto the biotinylated resin column.

-

Wash the column with binding buffer to remove unbound proteins.

-

Elute the bound streptavidin using a competitive elution buffer containing a high concentration of free biotin (e.g., 2-10 mM biotin in PBS) or by changing the pH to disrupt the biotin-streptavidin interaction.[2][5][10]

-

Immunohistochemistry (IHC): Signal Amplification

In immunohistochemistry, the high affinity of the avidin-biotin interaction is exploited for signal amplification, leading to enhanced detection of low-abundance antigens.[1][3][4] A common method is the Avidin-Biotin Complex (ABC) technique. While primary antibodies are not directly labeled with this compound, this molecule is a key component in the synthesis of biotinylated secondary antibodies.

The ABC method involves the sequential application of a primary antibody, a biotinylated secondary antibody, and a pre-formed complex of avidin and a biotinylated enzyme (e.g., horseradish peroxidase - HRP).[11] The tetravalent nature of avidin allows it to bind to multiple biotinylated enzyme molecules and to the biotinylated secondary antibody, creating a large complex that significantly amplifies the signal.

Caption: Workflow for the Avidin-Biotin Complex (ABC) IHC method.

-

Tissue Preparation and Antigen Retrieval:

-

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.

-

Perform antigen retrieval using heat-induced epitope retrieval (HIER) or enzymatic digestion to unmask the antigenic sites.

-

-

Blocking:

-

Antibody Incubation:

-

Incubate the sections with the primary antibody at its optimal dilution.

-

Wash the sections with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Incubate with a biotinylated secondary antibody that is specific for the primary antibody. The biotinylation of this secondary antibody can be achieved using a reagent like this compound.

-

-

Signal Amplification and Detection:

-

Wash the sections and incubate with the pre-formed Avidin-Biotin-Enzyme Complex.[11]

-

After another wash, add the enzyme substrate-chromogen solution (e.g., DAB for HRP) to visualize the antigen.

-

-

Counterstaining and Mounting:

-

Counterstain the sections with a suitable nuclear stain (e.g., hematoxylin).

-

Dehydrate the sections and mount with a coverslip.

-

Targeted Drug Delivery

Biotinylation is an emerging strategy for targeted drug delivery, leveraging the overexpression of biotin receptors on the surface of many cancer cells.[12][13] this compound can serve as a linker to conjugate therapeutic agents to a targeting moiety, facilitating their selective uptake by cancer cells.

The principle behind this approach is that the biotinylated drug conjugate will be preferentially taken up by cancer cells that overexpress biotin receptors, thereby increasing the local concentration of the drug at the tumor site and minimizing systemic toxicity.[12]

Caption: Experimental design for a biotin-targeted drug delivery system.

-

Synthesis of the Biotin-Drug Conjugate:

-

The therapeutic drug is chemically modified to introduce a reactive group (e.g., a carboxylic acid that can be converted to an NHS ester).

-

This compound is then reacted with the activated drug to form a stable conjugate.

-

The conjugate is purified, typically by HPLC, and its structure is confirmed.

-

-

In Vitro Evaluation:

-

Cellular Uptake: The uptake of the biotinylated drug is compared between cancer cells that overexpress biotin receptors and normal cells with low receptor expression. This can be visualized using a fluorescently tagged version of the drug.

-

Cytotoxicity: The cytotoxic effect of the biotinylated drug is assessed using cell viability assays (e.g., MTT assay) to determine if the targeted delivery enhances its therapeutic efficacy.

-

-

In Vivo Studies:

-

Animal Models: The efficacy of the biotinylated drug is evaluated in animal models of cancer (e.g., tumor xenografts in mice).

-

Biodistribution: The distribution of the drug in different organs is analyzed to confirm its accumulation in the tumor tissue and reduced presence in non-target organs.

-

Conclusion

This compound is a fundamental and versatile tool in the arsenal of researchers and drug development professionals. Its straightforward synthesis and the robustness of the biotin-avidin interaction provide a reliable platform for a wide range of applications. By understanding the underlying chemical principles and following well-defined protocols, scientists can effectively leverage this reagent for the purification of biomolecules, the sensitive detection of antigens in tissues, and the development of innovative targeted therapies. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this compound in diverse research settings.

References

-

IHC World. (2024, January 23). Immunohistochemistry Enzyme HRP Staining Protocol. Retrieved from [Link]

-

G-Biosciences. (2012, March 9). The Secrets of Coupling with Biotin! Retrieved from [Link]

-

Bio-Rad Antibodies. Streptavidin-Biotin Immunostaining of Paraffin-Embedded Tissue Sections. Retrieved from [Link]

-

Bio-Rad Antibodies. Streptavidin-Biotin Immunostaining of Frozen Tissue Sections. Retrieved from [Link]

-

The Rockefeller University. (2019, October 29). Biotin-streptavidin based purification guide lines. Retrieved from [Link]

-

University of Liverpool. (2006, November 16). preparation of amino-terminal peptides as a strategy for proteome simplification and characterization. Retrieved from [Link]

-

NHS-Activated Sepharose 4 FF Resin. NHS-Activated Sepharose 4 FF Resin. Retrieved from [https://www. NHS-Activated Sepharose 4 FF Resin.com/product/nhs-activated-sepharose-4-ff-resin/]([Link]. NHS-Activated Sepharose 4 FF Resin.com/product/nhs-activated-sepharose-4-ff-resin/)

-

Tripathi, R., Guglani, A., Ghorpade, R., & Wang, B. (2023). Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2276663. [Link]

-

Canene-Adams, K. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301. [Link]

-

Scientific Laboratory Supplies. NHS Mag Sepharose. Retrieved from [Link]

-

ResearchGate. Synthesis of (+)-biotin NHS ester by coupling reaction. Retrieved from [Link]

-

ResearchGate. Design and synthesis of biotinylated dye-loaded polymeric nanoparticles.... Retrieved from [Link]

-

The Royal Society of Chemistry. Synthesis of Biotin-PEO-Azido-NHS and preparation of monoazido RNase A. Retrieved from [Link]

-

PubMed. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. Retrieved from [Link]

-

LSU Scholarly Repository. The synthesis of new biotin derivatives and their bioactivity. Retrieved from [Link]

-

ResearchGate. Optimisation of denaturing ion pair reversed phase HPLC for the purification of ssDNA in SELEX. Retrieved from [Link]

Sources

- 1. Immunohistochemistry Enzyme HRP Staining Protocol - IHC WORLD [ihcworld.com]

- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. rockefeller.edu [rockefeller.edu]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. liverpool.ac.uk [liverpool.ac.uk]

- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.sangon.com [store.sangon.com]

- 10. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 11. IHC検出におけるアビジン-ビオチン複合体法 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Synthesis and Biological Evaluation of a Biotinylated Paclitaxel with an Extra-Long Chain Spacer Arm - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism and Application of N-(4-Aminobutyl)biotinamide in Bioconjugation

This guide provides a comprehensive overview of the mechanism of action and practical application of N-(4-Aminobutyl)biotinamide, a key reagent in modern bioconjugation. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, strategic considerations for experimental design, detailed protocols, and troubleshooting, ensuring a thorough understanding for successful implementation in your research endeavors.

Introduction: The Power of Biotinylation in Bioconjugation

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of numerous applications in life sciences, from diagnostics to therapeutics.[1] Within this field, the biotin-streptavidin interaction stands out for its remarkable strength and specificity.[2] The dissociation constant (Kd) of this non-covalent bond is in the femtomolar range, making it one of the strongest known biological interactions.[2] This exceptional affinity allows for the robust and specific detection, purification, and immobilization of biotin-labeled molecules.[2]

Biotinylation is the process of attaching a biotin molecule to a target biomolecule, such as a protein, antibody, or nucleic acid.[3] this compound, particularly in its N-hydroxysuccinimide (NHS) ester activated form, is a widely utilized reagent for this purpose. Its structure incorporates a biotin moiety, a spacer arm, and a reactive group that targets specific functional groups on the biomolecule.

The Core Mechanism: Amine-Reactive Biotinylation

The most prevalent strategy for biotinylating proteins is through the targeting of primary amines (-NH₂), which are abundant at the N-terminus of polypeptide chains and on the side chains of lysine residues.[4] this compound is typically supplied as an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards these primary amines.[5]

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[6] This reaction is highly efficient and essentially irreversible under physiological conditions.[7]

Figure 1: Mechanism of NHS ester reaction with a primary amine.

The Critical Role of the Spacer Arm

The N-(4-aminobutyl) portion of the molecule acts as a spacer arm, which is a chemical linker between the biotin and the reactive NHS ester. The length of this spacer is crucial for effective biotin-streptavidin binding. The biotin-binding site on streptavidin is located deep within the protein's structure.[8] A longer spacer arm extends the biotin moiety away from the surface of the labeled protein, reducing steric hindrance and allowing for more efficient binding to streptavidin.[8][9] This can significantly enhance the sensitivity of detection and the yield of purification.[8]

| Reagent Name (Similar Structure) | Spacer Arm Length (Å) | Molecular Weight ( g/mol ) | Key Features |

| NHS-Biotin | 13.5[10] | 341.38[10] | Standard, short spacer arm. |

| This compound (Amine form) | ~12.5 (estimated) | 314.45[11] | Provides a flexible spacer. |

| NHS-LC-Biotin | 22.4[10] | 454.54[10] | "Long Chain" for reduced steric hindrance. |

| Biotin-PEG4-NHS ester | 29[9] | 588.67[9] | Hydrophilic PEG spacer enhances solubility and reduces aggregation. |

Table 1: Comparison of Spacer Arm Lengths in Common Biotinylation Reagents.

Experimental Design and Protocols

Successful biotinylation requires careful consideration of several experimental parameters to maximize labeling efficiency while preserving the biological activity of the target protein.

Key Reaction Parameters

-

pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[12][13] Below this range, the primary amines are protonated and less nucleophilic, slowing the reaction. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of biotinylation.[13]

-

Buffer Composition: It is imperative to use amine-free buffers, such as phosphate-buffered saline (PBS) or HEPES. Buffers containing primary amines, like Tris or glycine, will compete with the target protein for the biotinylation reagent, significantly reducing labeling efficiency.[14]

-

Molar Excess of Biotin Reagent: The ratio of biotin reagent to protein is a critical factor in determining the degree of labeling (DOL). A higher molar excess is generally required for more dilute protein solutions.[12][15] It is crucial to optimize this ratio for each specific protein to achieve the desired DOL without causing protein aggregation or loss of function.[16]

| Target Molecule | Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotin:Protein) |

| Antibody (IgG) | 1-2 mg/mL | 20-50 fold[12] | 4-8[17] |

| Antibody (IgG) | 5-10 mg/mL | 10-20 fold[12] | 3-6[17] |

| Other Proteins | 1-10 mg/mL | 10-20 fold (starting point) | Varies (empirical determination recommended) |

Table 2: Recommended Starting Molar Excess Ratios for Protein Biotinylation.

Step-by-Step Protocol for Protein Biotinylation

This protocol provides a general guideline for biotinylating a protein using an NHS ester of this compound.

Figure 2: Experimental workflow for protein biotinylation.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound, NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes or size-exclusion chromatography columns)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains amines, perform a buffer exchange.

-

Biotin Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a stock concentration of 10-20 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[12][14]

-

Biotinylation Reaction: Add the calculated amount of the biotin reagent stock solution to the protein solution to achieve the desired molar excess. Mix gently and incubate for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[12]

-

Purification: Remove unreacted biotin and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.[1][16] This step is crucial for accurate downstream quantification and to prevent interference from free biotin.[2]

Post-Conjugation Analysis and Purification

Purification of the Biotinylated Protein

After the biotinylation reaction, it is essential to remove excess, unreacted biotinylation reagent. This is typically achieved through dialysis or size-exclusion chromatography (also known as gel filtration).[16][18] Size-exclusion chromatography is often preferred for its speed and efficiency, especially for smaller sample volumes.[18][19] The biotinylated protein, being larger, will elute from the column first, while the smaller, unreacted biotin molecules are retained and elute later.[18]

Quantification of Biotin Incorporation: The HABA Assay

The degree of labeling (DOL) can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[2][20] HABA binds to avidin, producing a colorimetric signal at 500 nm.[2] When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[2][20]

HABA Assay Protocol:

-

Prepare a HABA/Avidin solution.[2]

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀ HABA/Avidin).[2]

-

Add the purified biotinylated protein sample to the HABA/Avidin solution and mix.[2]

-

Measure the absorbance at 500 nm after the reading stabilizes (A₅₀₀ HABA/Avidin/Biotin Sample).[2]

-

Calculate the moles of biotin per mole of protein using the change in absorbance and the extinction coefficient of the HABA-avidin complex (ε₅₀₀ = 34,000 M⁻¹cm⁻¹).[2][20] An online calculator is also available for this purpose.[21]

Troubleshooting Common Issues

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Biotinylation | - Presence of primary amines in the buffer (e.g., Tris, glycine).- Suboptimal pH of the reaction buffer.- Hydrolyzed biotinylation reagent due to moisture.- Insufficient molar excess of biotin reagent. | - Perform buffer exchange into an amine-free buffer (e.g., PBS).- Adjust the pH of the reaction buffer to 7.2-8.5.[12]- Use freshly prepared biotin reagent solution. Store the solid reagent with a desiccant at -20°C.[12]- Increase the molar excess of the biotin reagent, especially for dilute protein solutions.[12] |

| Protein Precipitation/Aggregation | - Over-biotinylation, leading to increased hydrophobicity.[16]- Reaction pH is too close to the protein's isoelectric point (pI).- High protein concentration. | - Reduce the molar excess of the biotin reagent or decrease the reaction time.[16]- Adjust the pH of the reaction buffer to be at least one pH unit away from the protein's pI.[22]- Perform the reaction at a lower protein concentration (1-2 mg/mL).[23] |

| High Background in Downstream Assays | - Incomplete removal of free biotin after the reaction. | - Ensure thorough purification of the biotinylated protein using dialysis with multiple buffer changes or size-exclusion chromatography.[2][16] |

Table 3: Troubleshooting Guide for Protein Biotinylation.

Conclusion

This compound, in its NHS ester form, is a powerful and versatile tool for the bioconjugation of proteins and other biomolecules. A thorough understanding of its amine-reactive mechanism, the importance of the spacer arm, and the critical parameters of the labeling reaction are paramount for achieving reproducible and reliable results. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can confidently employ this technology to advance their scientific discoveries.

References

- BenchChem. (2025). Troubleshooting Protein Aggregation After Biotinylation: A Technical Support Guide. BenchChem.

- Thermo Fisher Scientific. (n.d.). EZ-Link NHS-Biotin Reagents. Thermo Fisher Scientific.

- BenchChem. (2025).

- BenchChem. (2025).

- G-Biosciences. (2012, March 9). The Secrets of Coupling with Biotin!. G-Biosciences.

- Vector Laboratories. (n.d.). Bioconjugation Troubleshooting Guide.

- G-Biosciences. (2017, October 17). How much biotin is coupled to my protein? The HABA/Avidin Assay. G-Biosciences.

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

- BenchChem. (2025). A Deep Dive into the Theoretical Principles of NHS Ester-Amine Reactivity: A Technical Guide for Drug Development Professionals. BenchChem.

- ResearchGate. (2014, April 21). Can somebody help with protein precipitation of biotinylated samples?.

- Interchim. (n.d.). HABA, Biotin detection agent. Interchim.

- Reddit. (2020, August 26). Protein precipitates when conjugated to biotin.

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.). EZ-Link NHS-Biotin Reagents. Thermo Fisher Scientific.

- Thermo Fisher Scientific. (n.d.). EZ-Link™ Sulfo-NHS-Biotinylation Kit User Guide. Thermo Fisher Scientific.

- Smolecule. (2023, August 15). Buy Biotin-PEG12-NHS ester. Smolecule.

- Interchim. (n.d.). NHS-PEOx-Biotin. Interchim.

- Fisher Scientific. (n.d.). NHS-PEG Solid Phase Biotinylation Kit − Pre-packed Column. Fisher Scientific.

- BenchChem. (2025). The Long and Short of It: A Guide to Biotinylation Reagent Spacer Arm Lengths. BenchChem.

- Sigma-Aldrich. (n.d.).

- PMC. (n.d.).

- ResearchGate. (n.d.). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms.

- PubMed. (n.d.). Purification of DNA-binding proteins using biotin/streptavidin affinity systems. PubMed.

- Sigma-Aldrich. (2025, April 28).

- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.

- ITW Reagents. (n.d.).

- GoldBio. (n.d.).

- BroadPharm. (n.d.). Biotin-LC-NHS Ester. BroadPharm.

- Chem-Wiki. (n.d.). This compound 151294-96-1 wiki. Chem-Wiki.

- Shiyabiopharm. (n.d.). This compound-产品信息. Suzhou Shiya Biological Technology Co., Ltd.

- Lumiprobe. (n.d.). Biotin-X-NHS ester. Lumiprobe.

- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.

- BenchChem. (2025). Application Note: Amine-Reactive Protein Biotinylation with Biotin-nPEG-NHS Ester. BenchChem.

- ResearchGate. (n.d.). Synthesis of (+)-biotin NHS ester by coupling reaction.

- G-Biosciences. (n.d.). Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. G-Biosciences.

- BroadPharm. (n.d.). Instructions for the use of Biotin-(PEG)n-NHS. BroadPharm.

- GoldBio. (n.d.). Biotin‐PEG4‐NHS Ester. GoldBio.

- ResearchGate. (n.d.). NHS-ester-based amine-reactive chemistry enables rapid, uniform, and high-density protein labeling for prolonged live imaging of the cell membrane.

- Fisher Scientific. (2025, December 19).

- CF Plus Chemicals. (n.d.). Biotin NHS ester. CF Plus Chemicals.

- MedChemExpress. (n.d.). Biotin NHS (Biotin N-hydroxysuccinimide ester). MedChemExpress.

- Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.

- J&K Scientific. (n.d.). N-(4-Aminophenethyl)-D-biotinamide. J&K Scientific.

Sources

- 1. itwreagents.com [itwreagents.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Biotin NHS ester — CF Plus Chemicals [cfplus.cz]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. goldbio.com [goldbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. guidechem.com [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. interchim.fr [interchim.fr]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. goldbio.com [goldbio.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.ie [fishersci.ie]

- 21. HABA Calculator | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. reddit.com [reddit.com]

- 23. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Discovery and History of Amine-Reactive Biotinylation Reagents

Abstract

Biotinylation, the covalent attachment of biotin to biomolecules, is a foundational technique in life sciences, enabling a vast array of applications from affinity purification to sensitive detection assays.[1] This guide delves into the discovery and evolution of amine-reactive biotinylation reagents, the most common class of tools for this purpose. We will explore the fundamental chemical principles, trace the historical development from simple N-hydroxysuccinimide (NHS) esters to advanced, water-soluble, and cleavable variants, and provide field-proven protocols and troubleshooting insights. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to master this indispensable technology.

The Foundation: The Avidin-Biotin Interaction

The utility of any biotinylation reagent is entirely dependent on the extraordinarily strong and specific, non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin.[2] Discovered in chicken egg whites in 1941, avidin is a tetrameric protein with a remarkably high affinity for biotin, boasting a dissociation constant (Kd) in the femtomolar range (≈10⁻¹⁵ M).[2][3] This bond is one of the strongest non-covalent interactions known in nature, forming rapidly and withstanding harsh conditions like extreme pH, temperature, and denaturing agents.[2][4] This robust interaction forms the bedrock of avidin-biotin technology, a term that gained prominence in the 1970s as researchers like Bayer and Wilchek began to exploit this system for a multitude of biological applications.[3][5]

The Breakthrough: The Dawn of Amine-Reactive Chemistry

While the avidin-biotin complex was known, its widespread application awaited the development of methods to efficiently attach biotin to other molecules. The breakthrough came with the application of N-hydroxysuccinimide (NHS) esters for protein labeling.[6] NHS esters were originally developed for peptide synthesis, but their utility for labeling primary amines on proteins was quickly recognized.[6]

Amine-reactive reagents are the most common class of biotinylation tools because their targets—primary amines (–NH₂)—are abundant on biomolecules.[1] In proteins, primary amines are found at the N-terminus of each polypeptide chain and on the ε-amino group of lysine residues.[7][8] The reaction chemistry is elegant and efficient: the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][9]

Figure 1: Reaction of an NHS-Ester with a Primary Amine.

A critical factor governing this reaction is pH. The reaction is most efficient in the pH range of 7.2 to 8.5.[1] This is a crucial experimental detail rooted in the pKa of primary amines. At physiological or acidic pH, these amines are protonated (–NH₃⁺) and are not nucleophilic. A slightly alkaline environment deprotonates the amines, making them reactive.[10] However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH.[9] Therefore, maintaining the optimal pH range is a balancing act to maximize labeling efficiency while minimizing reagent inactivation due to hydrolysis.

The Evolution of Amine-Reactive Reagents

The initial NHS-biotin was a powerful tool, but its low water solubility, requiring dissolution in organic solvents like DMSO or DMF, presented challenges for some biological applications.[11] This limitation spurred the development of a diverse toolkit of reagents, each tailored for specific experimental needs.

Sulfo-NHS Esters: The Advent of Water Solubility

A significant advancement was the addition of a sulfonate group (–SO₃⁻) to the N-hydroxysuccinimide ring, creating Sulfo-NHS esters.[12] This modification renders the reagent water-soluble, allowing biotinylation to be performed in aqueous buffers without organic solvents.[13][14] This is particularly advantageous for applications involving whole cells or proteins that are sensitive to solvents. Furthermore, the charged nature of Sulfo-NHS esters prevents them from crossing the plasma membrane, making them ideal for specifically labeling cell surface proteins.[12][13]

Spacer Arms: Overcoming Steric Hindrance

The binding pocket for biotin within avidin or streptavidin is relatively deep. If biotin is attached too closely to a large protein, steric hindrance can prevent it from efficiently binding to avidin. To address this, biotinylation reagents incorporating spacer arms were developed.[15] These linkers, such as the 6-aminohexanoic acid in NHS-LC-Biotin (Long Chain), place the biotin molecule further away from the labeled protein, improving its accessibility for detection or capture.[15][16]

Cleavable Reagents: Enabling Elution and Analysis

In many applications, particularly affinity purification, it is desirable to release the captured biomolecule from the avidin/streptavidin support. The strength of the biotin-avidin bond makes this difficult without harsh, denaturing conditions. Cleavable biotinylation reagents solve this problem by incorporating a disulfide bond within the spacer arm (e.g., Sulfo-NHS-SS-Biotin).[9][17] After capture, the disulfide bond can be easily cleaved using reducing agents like DTT or β-mercaptoethanol, releasing the biotinylated molecule while the biotin tag remains bound to the affinity matrix.

| Reagent Type | Key Feature | Solubility | Membrane Permeability | Spacer Arm Length | Primary Application |

| NHS-Biotin | Standard amine-reactive | Low (requires DMSO/DMF) | Permeable | 13.5 Å | General protein & intracellular labeling[18] |

| Sulfo-NHS-Biotin | Water-soluble | High (aqueous buffers) | Impermeable | 13.5 Å | Cell surface protein labeling[13][19] |

| NHS-LC-Biotin | Long chain spacer arm | Low (requires DMSO/DMF) | Permeable | 22.4 Å | Reducing steric hindrance[16] |

| Sulfo-NHS-LC-Biotin | Water-soluble, long chain | High (aqueous buffers) | Impermeable | 22.4 Å | Cell surface labeling with reduced steric hindrance |

| Sulfo-NHS-SS-Biotin | Cleavable disulfide bond | High (aqueous buffers) | Impermeable | 24.3 Å | Affinity purification, pull-down assays[9][17] |

Field-Proven Experimental Protocol: Protein Biotinylation

This section provides a robust, self-validating protocol for the biotinylation of a generic IgG antibody using a water-soluble Sulfo-NHS ester.

Figure 2: General workflow for amine-reactive protein biotinylation.

Materials

-

Protein (e.g., IgG) at 1-10 mg/mL

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or another amine-free buffer.[19] Crucial: Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[14]

-

Sulfo-NHS-Biotin (or other desired reagent)

-

Anhydrous DMSO or DMF (if using a non-sulfo reagent)

-

Quenching Buffer: 1M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for buffer exchange.[16]

Step-by-Step Methodology

-

Buffer Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange via dialysis or a desalting column.[19]

-

Reagent Calculation: The goal is typically a 10- to 20-fold molar excess of the biotin reagent over the protein.[16][19]

-

Moles of Protein = (Protein mass in g) / (Protein Molecular Weight in g/mol )

-

Moles of Biotin Reagent = Moles of Protein × Molar Excess (e.g., 20)

-

Mass of Biotin Reagent = Moles of Biotin Reagent × Reagent MW

-

-

Reagent Preparation: Immediately before use, dissolve the calculated mass of Sulfo-NHS-Biotin in the reaction buffer.[19] For non-sulfo reagents, dissolve in a small amount of anhydrous DMSO or DMF before adding to the protein solution.[16] Causality: NHS esters readily hydrolyze in aqueous environments; preparing the solution fresh maximizes its reactivity.[14]

-

Reaction: Add the biotin reagent solution to the protein solution while gently vortexing. Incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[16][19]

-

Quenching: Add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM to consume any unreacted NHS-ester reagent.

-

Purification: Remove excess, non-reacted biotin reagent and the quenched byproducts using a desalting column or dialysis. This step is critical for accurate downstream quantification and to prevent interference in subsequent assays.[20]

Validation: Determining the Degree of Biotinylation

A successful protocol is a self-validating one. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to quantify the number of biotin molecules incorporated per protein molecule.[21]

The assay is based on the displacement of the HABA dye from avidin.[21][22] The HABA-avidin complex has a distinct absorbance at 500 nm. When a biotinylated sample is added, the biotin, having a much higher affinity for avidin, displaces the HABA dye, causing a decrease in absorbance at 500 nm.[23] This change is proportional to the amount of biotin in the sample.

Simplified HABA Assay Protocol:

-

Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A₅₀₀ Initial).[21]

-

Add a known volume of your purified biotinylated protein sample to the cuvette, mix, and wait for the reading to stabilize.[21]

-

Record the final absorbance at 500 nm (A₅₀₀ Final).

-

The change in absorbance (ΔA₅₀₀) is used to calculate the concentration of biotin, which can then be used to determine the moles of biotin per mole of protein.[24]

Troubleshooting and Expert Insights

-

Low Labeling Efficiency:

-

Cause: Presence of competing amines (e.g., Tris buffer). Solution: Ensure the use of amine-free buffers. Perform thorough dialysis or buffer exchange.[14]

-

Cause: Hydrolyzed/inactive biotin reagent. Solution: Use fresh, high-quality reagent and prepare solutions immediately before use. Store reagent desiccated at -20°C.[11][14]

-

Cause: Reaction pH is too low. Solution: Verify the pH of your reaction buffer is between 7.2 and 8.5.

-

-

Protein Precipitation:

-

Cause: Over-biotinylation can alter the protein's solubility characteristics. Solution: Reduce the molar excess of the biotin reagent in the reaction.

-

Cause: Use of organic solvents (DMSO/DMF). Solution: Switch to a water-soluble Sulfo-NHS reagent if the protein is sensitive to solvents.[12]

-

-

Inconsistent Results:

-

Cause: Inaccurate protein concentration measurement. Solution: Use a reliable method like a BCA or Bradford assay to determine the starting protein concentration.

-

Cause: Incomplete removal of excess biotin. Solution: Ensure the desalting column or dialysis procedure is adequate for the sample volume and concentration.

-

Conclusion: An Enduring Legacy